molecular formula C15H13ClN2S B1419180 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol CAS No. 1154202-23-9

1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol

Cat. No. B1419180
M. Wt: 288.8 g/mol
InChI Key: YSNJGEUHIOBTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of benzodiazole, which is a type of heterocyclic compound. Benzodiazoles and their derivatives are known to exhibit a wide range of biological activities .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Synthesis and Structural Studies : Benzimidazole derivatives have been synthesized and studied for their structural and spectroscopic properties, which include X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. These studies provide insights into the molecular structure, electronic structure, and vibrational spectra of these compounds (Saral, Özdamar, & Uçar, 2017).

  • Crystal Structure Analysis : Research has been conducted on the crystal structure of similar compounds, focusing on bond angles, molecular conformation, and interactions like hydrogen bonding and π-π interactions (Özdemir et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Benzimidazole derivatives have been evaluated for their ability to inhibit corrosion in metals. These studies involve the use of gravimetric, electrochemical, and SEM methods, providing insights into the protective layer formation on metal surfaces (Ammal, Prajila, & Joseph, 2018).

Pharmacological Studies

  • Antibacterial Activity : Derivatives of benzimidazole, including those similar to the chemical , have been synthesized and tested for their antimicrobial activity against various bacteria, molds, and yeasts. These studies contribute to understanding the potential use of these compounds in treating infections (Tien et al., 2016).

  • Anticancer Activity : Some studies have focused on synthesizing compounds with benzimidazole derivatives and evaluating their anticancer activity. These include testing against cancer cell lines and investigating their effects on cellular processes (Gomha, Salah, & Abdelhamid, 2014).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide range of biological activities exhibited by benzodiazoles and their derivatives, it’s possible that this compound could have interesting biological properties worth exploring .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-methyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-6-7-14-13(8-10)17-15(19)18(14)9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNJGEUHIOBTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=S)N2)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol
Reactant of Route 3
Reactant of Route 3
1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol
Reactant of Route 4
Reactant of Route 4
1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol
Reactant of Route 6
1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.